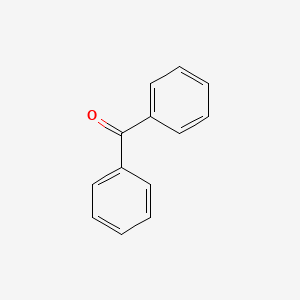

Benzophenone

説明

特性

IUPAC Name |

diphenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O, Array | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzophenone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzophenone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021961 | |

| Record name | Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzophenone appears as white solid with a flowery odor. May float or sink in water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with sweet, rose-like odor; [Hawley] White crystalline solid with a pleasant odor; [MSDSonline], Solid, WHITE CRYSTALS WITH FLOWERY ODOR., white rhombic crystals or flakes with a mild powdery floral odour, White solid with flowery odor. | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanone, diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/745/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1009 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

582.6 °F at 760 mmHg (NTP, 1992), 305.9 °C, 305.00 to 307.00 °C. @ 760.00 mm Hg, 305 °C, 583 °F | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1009 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 270 °F (USCG, 1999), 146 °C | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml at 77 °F) (NTP, 1992), In water, 1.37X10+2 mg/L at 25 °C, One gram dissolves in 7.5 mL alcohol and 6 mL ether; soluble in chloroform, Very soluble in acetone, acetic acid, and carbon disulfide; soluble in benzene and methanol., 0.137 mg/mL at 25 °C, Solubility in water: none, insoluble in water and glycerol; slightly soluble in propylene glycol; soluble in oils, very soluble (in ethanol) | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/745/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.085 at 122 °F (USCG, 1999) - Denser than water; will sink, 1.111 g/cu cm at 18 °C, Relative density (water = 1): 1.1, 1.085 | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1009 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 6.3 | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00193 [mmHg] | |

| Record name | Benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic prisms from alcohol (alpha); monoclinic prisms (beta), Rhombic prisms (stable form), monoclinic prisms (labile form), white crystals | |

CAS No. |

119-61-9 | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701M4TTV9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1009 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

alpha-118.6 °F; beta-79 °F; gamma-117 °F. (NTP, 1992), 48.5 °C, Melting point: 47 °C (gamma-Benzophenone), 26 °C, 119 °F | |

| Record name | BENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0389 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1009 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Intersystem Crossing of Benzophenone: A Deep Dive into its Photophysical Core

For Researchers, Scientists, and Drug Development Professionals

Benzophenone, a seemingly simple aromatic ketone, stands as a cornerstone in the study of photochemistry and photophysics. Its remarkable efficiency in transitioning from an excited singlet state to a triplet state—a process known as intersystem crossing (ISC)—underpins its widespread use as a photosensitizer in organic synthesis, polymer chemistry, and photobiology. This technical guide delves into the intricate mechanism of this compound's intersystem crossing, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to provide a comprehensive resource for researchers in the field.

The Mechanism of Intersystem Crossing in this compound

Upon absorption of ultraviolet (UV) light, a this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state. The initial excitation typically populates the S₂(π,π) state, which then rapidly undergoes internal conversion (IC) to the lower-energy S₁(n,π) state.[1] It is from this S₁(n,π*) state that the crucial event of intersystem crossing occurs, leading to the population of the triplet manifold.

The high quantum yield of intersystem crossing in this compound, approaching unity, is a direct consequence of El-Sayed's rule.[2][3][4] This rule states that the rate of intersystem crossing is significantly enhanced when the transition involves a change in the orbital type. In this compound, the transition from the S₁(n,π) state to a nearby T₂(π,π) triplet state is favored because it involves a change from a non-bonding (n) orbital to a π* orbital.[5][6] Following this rapid S₁ → T₂ transition, the molecule undergoes another fast internal conversion within the triplet manifold to the lowest triplet state, T₁(n,π).[5][6] The direct S₁(n,π) → T₁(n,π*) transition, while possible, is spin-forbidden and considered less efficient.[7]

The timescale of this process is exceptionally fast, occurring on the femtosecond to picosecond timescale.[5][8] The solvent environment can play a significant role in modulating the rate of intersystem crossing. For instance, in protic solvents like methanol, hydrogen bonding to the carbonyl group of this compound can increase the intersystem crossing time constant from less than 200 femtoseconds to 1.7 picoseconds.[5][8]

Quantitative Data on this compound Photophysics

The photophysical parameters of this compound have been extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative overview of its behavior under different conditions.

| Parameter | Value | Solvent/Conditions | Citation |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | Various organic solvents | [2][3] |

| Intersystem Crossing Time Constant (τISC) | < 200 fs | Non-hydrogen bonding solvents | [5][6] |

| 1.7 ± 0.2 ps | Methanol (hydrogen-bonded) | [5][8] | |

| ~6.5 ps (S₁ → IS) | Acetonitrile | [9] | |

| ~10 ps (IS → T₁) | Acetonitrile | [9] | |

| S₂ Lifetime (τS2) | 0.53 ps | Acetonitrile | [10] |

| T₁ → Tn Absorption Maximum (λmax) | ~530 nm | PMMA film | [2] |

| Triplet State Lifetime (τT) | Milliseconds (low temp) to microseconds (room temp) | PMMA film | [2] |

Note: IS refers to an intermediate state, proposed to be a vibrationally hot T₁(n,π) triplet state.*

Experimental Protocols

The investigation of this compound's intersystem crossing mechanism relies on sophisticated spectroscopic techniques capable of resolving ultrafast processes. Below are detailed methodologies for two key experiments.

Femtosecond Transient Absorption Spectroscopy (fs-TA)

This technique is employed to observe the formation and decay of short-lived excited states on the femtosecond to picosecond timescale.

1. Sample Preparation:

-

A solution of this compound in the desired solvent (e.g., acetonitrile, methanol) is prepared at a concentration that provides an absorbance of approximately 0.5-1 at the excitation wavelength in a 1 or 2 mm path length quartz cuvette.[11]

-

The solution is typically flowed through the cuvette or stirred to prevent photodecomposition.[11]

2. Experimental Setup:

-

An amplified Ti:Sapphire laser system is used to generate femtosecond pulses (e.g., 80-150 fs pulse width, 1 kHz repetition rate).[11][12]

-

The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.

-

The pump beam is directed through a harmonic generator to produce the desired excitation wavelength (e.g., 267 nm to excite S₂, or ~340-380 nm to directly excite S₁).[5][10]

-

The probe beam is focused into a nonlinear crystal (e.g., CaF₂) to generate a white-light continuum, which serves as the probe light across a broad spectral range.

-

The pump and probe beams are spatially overlapped at the sample position.

-

A variable optical delay line is introduced into the path of the pump beam to control the time delay between the pump and probe pulses.

3. Data Acquisition:

-

The pump pulse excites the this compound molecules.

-

The probe pulse, delayed by a specific time, passes through the excited sample and a reference path.

-

The transmitted probe and reference beams are directed into a spectrometer and detected by a multichannel detector (e.g., CCD).

-

The change in absorbance (ΔA) of the sample is recorded as a function of wavelength and time delay.

-

By scanning the delay line, a time-resolved spectral map of the transient species is constructed.

Nanosecond Laser Flash Photolysis (ns-LFP)

This technique is used to study the dynamics of longer-lived transient species, such as the triplet state of this compound, on the nanosecond to millisecond timescale.

1. Sample Preparation:

-

A solution of this compound is prepared in the chosen solvent and placed in a quartz cuvette.

-

The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes, as molecular oxygen is an efficient quencher of triplet states.

2. Experimental Setup:

-

A pulsed laser, such as a Nd:YAG laser (e.g., providing 355 nm excitation with a pulse width of ~5 ns), is used as the excitation source.[3][13]

-

A continuous wave (CW) lamp (e.g., a xenon arc lamp) serves as the probe light source.

-

The pump and probe beams are arranged to be collinear or at a small angle to each other and are passed through the sample cuvette.

-

The probe light, after passing through the sample, is directed through a monochromator to select a specific wavelength.

-

The light intensity is detected by a fast photodetector, such as a photomultiplier tube (PMT).

3. Data Acquisition:

-

The laser pulse excites the sample, generating the triplet state.

-

The change in the probe light transmission due to the absorption of the transient species is recorded as a function of time using a digital oscilloscope.

-

Kinetic traces at different wavelengths are recorded to construct the transient absorption spectrum of the triplet state.

-

The decay of the transient absorption signal provides the lifetime of the triplet state.

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Conclusion

The mechanism of intersystem crossing in this compound is a rapid and highly efficient process governed by fundamental principles of photophysics, most notably El-Sayed's rule. The transition through multiple excited singlet and triplet states occurs on an ultrafast timescale, making its study reliant on advanced spectroscopic techniques. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to understand and utilize the unique photochemical properties of this compound. The continued investigation of this model system will undoubtedly provide further insights into the intricate dynamics of excited state processes, with implications for the design of novel photosensitizers and photochemically active materials.

References

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. edinst.com [edinst.com]

- 3. edinst.com [edinst.com]

- 4. columbia.edu [columbia.edu]

- 5. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

A Technical Guide to the Synthesis of Benzophenone via Friedel-Crafts Acylation

This guide provides an in-depth overview of the Friedel-Crafts acylation reaction for the synthesis of benzophenone and its derivatives, a critical structural motif in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document details the core reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows.

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[2][3] In the synthesis of this compound, this typically involves the reaction of benzene (B151609) with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] The reaction mechanism proceeds through three primary stages:

-

Generation of the Acylium Ion : The Lewis acid catalyst activates the acylating agent (benzoyl chloride) by coordinating with the chlorine atom, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[3][6]

-

Electrophilic Attack : The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Regeneration of Aromaticity : A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring.[1] This yields the this compound product, which initially forms a complex with the Lewis acid. An aqueous workup is required to liberate the final ketone.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. How to convert benzene to this compound class 11 chemistry CBSE [vedantu.com]

- 5. quora.com [quora.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

The Solubility of Benzophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzophenone in various organic solvents. This compound, a widely used photoinitiator and building block in organic synthesis, exhibits a range of solubilities that are critical to control in industrial and research applications, from drug formulation to polymer chemistry. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key concepts through logical and workflow diagrams.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. Generally, being a molecule with two nonpolar phenyl rings and a polar carbonyl group, it is sparingly soluble in water but shows significant solubility in many organic solvents.[1][2] The principle of "like dissolves like" is a good predictor of its behavior; it is more soluble in less polar organic solvents.[3]

General Solubility Characteristics

The following table summarizes the qualitative and semi-quantitative solubility of this compound in a range of common organic solvents.

| Solvent | Solubility Description | Reported Value (at specific conditions) | Citation(s) |

| Alcohols | |||

| Ethanol | Soluble / Very Soluble | 1 g / 7.5 mL | [4][5] |

| Methanol | Soluble | Soluble 100mg/mL (in 80% ethanol) | [4][6] |

| Ethers | |||

| Diethyl Ether | Soluble | 1 g / 6 mL | [4][5] |

| Ketones | |||

| Acetone | Very Soluble | - | [1][4] |

| Halogenated Solvents | |||

| Chloroform | Soluble | - | [6] |

| Carbon Tetrachloride | Soluble | - | [7] |

| Aromatic Hydrocarbons | |||

| Benzene | Soluble | - | [1][4] |

| Aliphatic Hydrocarbons | |||

| Hexane | Partially Soluble / Marginally Soluble | - | [8][9] |

| Other Solvents | |||

| Acetic Acid | Very Soluble | - | [4] |

| Carbon Disulfide | Very Soluble | - | [4] |

| Propylene Glycol | Slightly Soluble | - | [10] |

| Oils | Soluble | - | [10] |

| Water | Practically Insoluble | <0.1 g/100 mL at 25 °C | [6] |

| Glycerol | Insoluble | - | [10] |

Temperature-Dependent Solubility Data

A comprehensive study by Ouyang et al. (2018) systematically measured the mole fraction solubility of this compound in twelve pure solvents at various temperatures ranging from 278.15 K to 318.15 K.[11] The study found that the solubility of this compound in all tested organic solvents increased with a rise in temperature.[11] The solvents investigated in this study are listed below.

Solvents Investigated by Ouyang et al. (2018) [11][12]

-

Methanol

-

Ethanol

-

1-Propanol

-

Isopropanol

-

1-Butanol

-

Isobutanol

-

1-Octanol

-

Acetone

-

Acetonitrile

-

Ethyl Acetate

-

Methyl Acetate

-

Water

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe common methods used to obtain the quantitative data presented above.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining the thermodynamic solubility of a solid in a liquid. It was the method employed by Ouyang et al. for their comprehensive study on this compound solubility.[11] The procedure relies on the direct measurement of the mass of the solute dissolved in a known mass of a saturated solution.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the chosen solvent in a sealed container, such as a conical flask.[13]

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.[11]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the excess, undissolved solid is allowed to settle.

-

Sample Collection: A known mass or volume of the clear, supernatant liquid is carefully withdrawn using a pre-heated or temperature-controlled pipette to prevent premature crystallization. The sample is transferred to a pre-weighed container (e.g., an evaporating dish).[13]

-

Solvent Evaporation: The solvent is evaporated from the sample. This is typically done under gentle heating in an oven or a vacuum chamber until a constant weight of the dried solute is achieved.[13]

-

Calculation: The mass of the dissolved solute and the corresponding mass of the solvent are determined by weighing. The solubility is then expressed in appropriate units, such as grams of solute per 100 g of solvent or as a mole fraction.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[14] It is conceptually similar to the gravimetric method but often employs analytical techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology:

-

Saturation: An excess of the solid compound is added to the solvent in a vial or flask.

-

Equilibration: The sealed container is agitated in a thermostatically controlled environment (e.g., a shaker water bath) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[14]

-

Phase Separation: The resulting suspension is filtered (using a filter compatible with the solvent) or centrifuged to separate the saturated solution from the excess solid.[6]

-

Quantification: The concentration of the solute in the clear filtrate or supernatant is determined using a suitable analytical method.

-

UV-Vis Spectroscopy: An aliquot of the saturated solution is diluted appropriately, and its absorbance is measured at the wavelength of maximum absorbance (λmax) for the solute. The concentration is calculated using a previously established calibration curve (Beer-Lambert Law).[9][15]

-

HPLC: A diluted aliquot is injected into an HPLC system, and the peak area corresponding to the solute is measured. The concentration is determined by comparison to a calibration curve generated from standards of known concentrations.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for the experimental determination of solubility.

This compound Solubility and Solvent Polarity

The solubility of this compound is strongly influenced by the polarity of the solvent, a relationship explained by the "like dissolves like" principle. This compound has large nonpolar regions (two phenyl rings) and a polar carbonyl group, giving it an overall low to moderate polarity. This dictates its solubility behavior as illustrated below.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. homework.study.com [homework.study.com]

- 4. This compound | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 119-61-9 [chemicalbook.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Lab 1 Solubility Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 9. This compound Lab Report - 888 Words | Bartleby [bartleby.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ThermoML Converter: Datasets [trc.stuchalk.domains.unf.edu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Natural Sources and Occurrence of Benzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and associated biological activities of benzophenone compounds. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Introduction to Natural Benzophenones

This compound and its derivatives are a class of organic compounds characterized by a diphenyl ketone core. While many are synthesized for industrial applications such as UV filters in sunscreens and cosmetics, a significant and structurally diverse array of benzophenones are naturally occurring.[1][2][3] These natural benzophenones exhibit a wide range of biological activities, including antioxidant, antimicrobial, antiviral, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][4]

Natural Sources and Occurrence

This compound compounds are biosynthesized by a variety of organisms, from higher plants and fungi to marine life. Their distribution is widespread, with particular enrichment in certain families and genera.

Higher Plants

Higher plants are a primary source of naturally occurring benzophenones, with over 300 compounds identified to date.[3] The Clusiaceae (Guttiferae) family is particularly renowned for producing a vast array of complex, often polyisoprenylated benzophenones (PPBS).[1][4] Genera such as Garcinia and Hypericum are prolific producers of these compounds.

-

Garcinia species: Fruits, leaves, and stem bark of various Garcinia species are rich in benzophenones. For instance, the fruits of Garcinia xanthochymus and Garcinia livingstonei have been found to contain numerous bioactive benzophenones.

-

Hypericum species: Commonly known as St. John's Wort, plants of the Hypericum genus are another significant source of benzophenones.

Beyond the Clusiaceae family, benzophenones have been isolated from a range of other plant families, including the Iridaceae, Lauraceae, Moraceae, and Rosaceae.[2] They are also found in some edible plants and fruits, such as grapes (Vitis vinifera).

Fungi

Fungi, including both terrestrial and marine-derived species, are a notable source of unique this compound structures.[2][5][6] Endophytic fungi, which reside within plant tissues, and fungi isolated from marine environments have yielded novel this compound derivatives with interesting biological activities. Genera such as Aspergillus, Penicillium, and Pestalotiopsis have been reported to produce these compounds.[5][6][7]

Marine Organisms

The marine environment is a promising frontier for the discovery of novel natural products, including benzophenones. These compounds have been isolated from marine-derived fungi and sponges.[5][8] The unique environmental pressures of marine ecosystems can lead to the evolution of distinct biosynthetic pathways and, consequently, novel chemical structures.

Quantitative Occurrence of this compound Compounds

The concentration of this compound compounds in their natural sources can vary significantly depending on the species, the part of the organism, geographical location, and environmental conditions. The following table summarizes some of the quantitative data available in the literature.

| Compound Name | Natural Source | Plant/Fungal Part | Concentration | Reference |

| From Plants | ||||

| Guttiferone A | Garcinia livingstonei | Fruits | - | |

| Xanthochymol | Garcinia cowa | Fruit Rinds (Chloroform Extract) | 128.4 ± 5.3 µg/g | |

| Isoxanthochymol | Garcinia cowa | Fruit Rinds (Chloroform Extract) | 89.7 ± 3.1 µg/g | |

| Hypericophenonoside | Hypericum annulatum | Leaves | 64.22 ± 2.44 mg/g | |

| Annulatophenonoside | Hypericum annulatum | Leaves | 6.29 ± 0.15 mg/g | |

| Acetylannulatophenonoside | Hypericum annulatum | Leaves | 8.95 ± 0.09 mg/g | |

| From Fungi | ||||

| Penithis compound C | Penicillium sp. (mangrove-derived) | Fungal Culture (EtOAc extract) | MIC: 3.12 µg/mL (vs. MRSA) | [6] |

| Penithis compound D | Penicillium sp. (mangrove-derived) | Fungal Culture (EtOAc extract) | MIC: 6.25 µg/mL (vs. MRSA) | [6] |

| From Marine Sources | ||||

| This compound-3 (Oxybenzone) | Seawater | Water Column | ng/L to µg/L range | [9][10] |

| This compound-3 (Oxybenzone) | Marine Sediments | Sediment | up to 1600 ng/g | [9] |

Note: The concentrations for fungal and some plant-derived benzophenones are often reported in terms of their bioactivity (e.g., Minimum Inhibitory Concentration - MIC) rather than absolute concentration in the source organism.

Experimental Protocols

The isolation and characterization of this compound compounds from natural sources typically involve a series of extraction, fractionation, and analytical steps.

General Workflow for Extraction and Isolation from Plant Material

The following protocol is a generalized procedure for the extraction and isolation of benzophenones from plant sources.

Detailed Steps:

-

Sample Preparation: The plant material (e.g., leaves, fruits, or bark) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with an appropriate organic solvent, such as methanol, ethanol, or ethyl acetate. This can be done through maceration (soaking at room temperature), Soxhlet extraction, or ultrasound-assisted extraction.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water). This step separates the compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques.

-

Column Chromatography: Fractions are passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20) and eluted with a solvent gradient to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a reverse-phase column (e.g., C18) is often used for the final purification of individual this compound compounds.

-

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and conjugated systems present in the molecule.

-

Bioassay-Guided Fractionation for Fungal Metabolites

For the isolation of bioactive benzophenones from fungal sources, a bioassay-guided fractionation approach is often employed.

In this workflow, the crude fungal extract and subsequent fractions are tested for a specific biological activity (e.g., cytotoxicity, enzyme inhibition). Only the active fractions are subjected to further purification, streamlining the discovery of bioactive compounds.

Signaling Pathways Modulated by Natural Benzophenones

Several naturally occurring benzophenones have been shown to modulate key cellular signaling pathways, which underlies their observed biological activities.

Inhibition of the MEK/ERK Signaling Pathway

Certain this compound derivatives isolated from the marine-derived fungus Pestalotiopsis neglecta have been found to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

The diagram illustrates how growth factors activate a cascade of protein kinases (Ras, Raf, MEK, and ERK). Activated ERK translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. Certain benzophenones can inhibit MEK, thereby blocking this signaling pathway and preventing cancer cell growth.

Induction of Apoptosis

Some benzophenones can induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway of apoptosis, which involves the regulation of the Bcl-2 family of proteins.

As shown in the diagram, certain benzophenones can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

Cell Cycle Regulation

Natural benzophenones have also been shown to interfere with the cell cycle, leading to cell cycle arrest and preventing the proliferation of cancer cells. This can occur through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, some benzophenones can induce cell cycle arrest at the G1 phase by downregulating the expression of Cyclin D1.[11]

Conclusion

Naturally occurring this compound compounds represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. Their widespread occurrence in plants and microorganisms, coupled with their diverse biological activities, makes them an attractive area of research for drug discovery. This guide has provided an overview of their natural sources, quantitative occurrence, experimental methodologies for their isolation and characterization, and their mechanisms of action through the modulation of key signaling pathways. Further research into this fascinating class of natural products is warranted to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Marine Benzophenones and Xanthones: Isolation, Synthesis, and Biosynthesis | Bentham Science [benthamscience.com]

- 6. Two new benzophenones isolated from a mangrove-derived fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthone, this compound and bianthrone derivatives from the hypersaline lake-derived fungus Aspergillus wentii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 9. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound-1 stimulated the growth of BG-1 ovarian cancer cells by cell cycle regulation via an estrogen receptor alpha-mediated signaling pathway in cellular and xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzophenone: A Cornerstone Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzophenone, with its simple diarylketone structure, stands as a remarkably versatile and widely utilized building block in the landscape of organic chemistry. Its unique photochemical properties and reactivity make it an indispensable tool in a myriad of applications, ranging from polymer science and photochemistry to the synthesis of complex pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound's synthesis, key reactions, and its significant role as a scaffold in various scientific domains.

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][2][3] This electrophilic aromatic substitution reaction proceeds through the formation of a highly reactive acylium ion.

Mechanism of Friedel-Crafts Acylation

The reaction mechanism can be delineated into three principal steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), abstracts the chloride from benzoyl chloride to form a resonance-stabilized acylium ion.[1][4]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

The following protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (C₆H₆)

-

Benzoyl chloride (C₆H₅COCl)

-

Dry carbon tetrachloride (CCl₄) (solvent)[5]

-

Ice

-

Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place anhydrous aluminum chloride (e.g., 0.4 moles) and dry carbon tetrachloride (e.g., 150 mL).[5]

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of benzoyl chloride (e.g., 0.3 moles) in anhydrous benzene (e.g., 100 mL) from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[5][6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Remove the solvent by distillation. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by vacuum distillation.[6]

Yield: 80-90%[5]

Key Reactions of this compound

This compound's carbonyl group and its ability to absorb UV light are central to its diverse reactivity.

Photochemical Reduction to Benzopinacol (B1666686)

Upon exposure to ultraviolet light, this compound undergoes a photochemical reduction in the presence of a hydrogen donor, such as 2-propanol, to form benzopinacol. This reaction proceeds via a radical mechanism.[7][8]

Mechanism:

-

Photoexcitation: this compound absorbs a photon of UV light, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n → π transition), forming an excited singlet state (S₁).[2][9]

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁) with nearly 100% efficiency.[2][9]

-

Hydrogen Abstraction: The triplet this compound, existing as a diradical, abstracts a hydrogen atom from the hydrogen donor (e.g., 2-propanol) to form a diphenylketyl radical and a radical from the donor.[7][10]

-

Dimerization: Two diphenylketyl radicals then couple to form the stable benzopinacol molecule.[7][10]

Experimental Protocol: Photochemical Synthesis of Benzopinacol

Materials:

-

This compound

-

2-Propanol (isopropyl alcohol)

-

Glacial acetic acid (a single drop)

-

Sunlight or a UV lamp

Procedure:

-

Dissolve this compound (e.g., 2 g) in 2-propanol (e.g., 20 mL) in a test tube or a flask. Gentle warming may be required.[7][8]

-

Add one drop of glacial acetic acid.

-

Fill the reaction vessel almost to the top with 2-propanol, leaving minimal headspace.

-

Stopper the vessel and expose it to strong sunlight or a UV lamp for several days.[7] Crystalline benzopinacol will precipitate out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold 2-propanol, and allow them to air dry.

Yield: Typically high, often exceeding 90%.

This compound as a Photoinitiator

This compound is a classic Type II photoinitiator, widely used in UV curing of polymers.[11][12][13] In this role, it requires a co-initiator, typically a hydrogen donor like an amine, thiol, or alcohol.

Mechanism of Photoinitiation:

-

Upon UV irradiation, this compound forms an excited triplet state.

-

The excited this compound abstracts a hydrogen atom from the co-initiator, generating a diphenylketyl radical and a co-initiator radical.

-

The co-initiator radical is typically the species that initiates the polymerization of monomers, such as acrylates. The diphenylketyl radical is generally less reactive towards polymerization.

Applications of this compound as a Building Block

The this compound scaffold is a privileged structure in several areas of chemistry due to its synthetic accessibility and the biological and physical properties it imparts to molecules.

Medicinal Chemistry and Drug Discovery

This compound and its derivatives are found in numerous naturally occurring and synthetic compounds with a wide range of biological activities.[14][15][16] The diaryl ketone motif serves as a versatile pharmacophore that can be readily functionalized to optimize drug-like properties.

Examples of Biological Activities:

-

Anticancer: Certain this compound derivatives have shown potent activity against various cancer cell lines.[14]

-

Anti-inflammatory: this compound-containing compounds have been investigated as inhibitors of inflammatory mediators.[14][17][18]

-

Antimicrobial and Antiviral: The this compound scaffold is present in molecules with activity against bacteria, fungi, and viruses, including HIV.[14][19]

-

UV Protection: Substituted benzophenones, such as oxybenzone (B1678072) (this compound-3), are widely used as UV filters in sunscreens and other personal care products.[20][21]

The synthesis of this compound derivatives for drug discovery often involves the modification of the phenyl rings through various organic reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and further electrophilic aromatic substitutions.[17]

Polymer Chemistry

Beyond its role as a photoinitiator, this compound can be incorporated into polymer backbones or as pendant groups to create photosensitive polymers. These materials have applications in photolithography, photo-crosslinking, and surface modification. The ability of this compound to abstract hydrogen atoms upon UV irradiation allows for the covalent bonding of polymers to surfaces containing C-H bonds.

Quantitative Data

Spectroscopic Data of this compound

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| Infrared (IR) | C=O stretch: ~1660 cm⁻¹, Aromatic C=C stretches: ~1600-1450 cm⁻¹, Aromatic C-H stretches: ~3100-3000 cm⁻¹ | [22] |

| ¹H NMR (CDCl₃) | Phenyl protons: δ 7.4-7.8 ppm (multiplet) | [22][23] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O): ~196 ppm, Aromatic carbons: ~128-138 ppm | [22][24] |

| UV-Vis (in Hexane) | λ_max for n→π* transition: ~330-340 nm, λ_max for π→π* transition: ~250 nm | [25][26] |

Photochemical Quantum Yield

The efficiency of the intersystem crossing from the S₁ to the T₁ state in this compound is a critical parameter for its photochemical applications.

| Parameter | Value | Reference(s) |

| Intersystem Crossing Quantum Yield (Φ_ISC) | Nearly 1.0 (100%) | [2][9] |

Conclusion